

"spectral data of 5-Hydroxy-2-nitrobenzonitrile (NMR, IR, MS)"

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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzonitrile

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Hydroxy-2-nitrobenzonitrile**

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound **5-Hydroxy-2-nitrobenzonitrile** (CAS No: 13589-74-7).^{[1][2]} As a key intermediate in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This document consolidates predicted and analogous experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying scientific rationale and field-proven protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction to 5-Hydroxy-2-nitrobenzonitrile

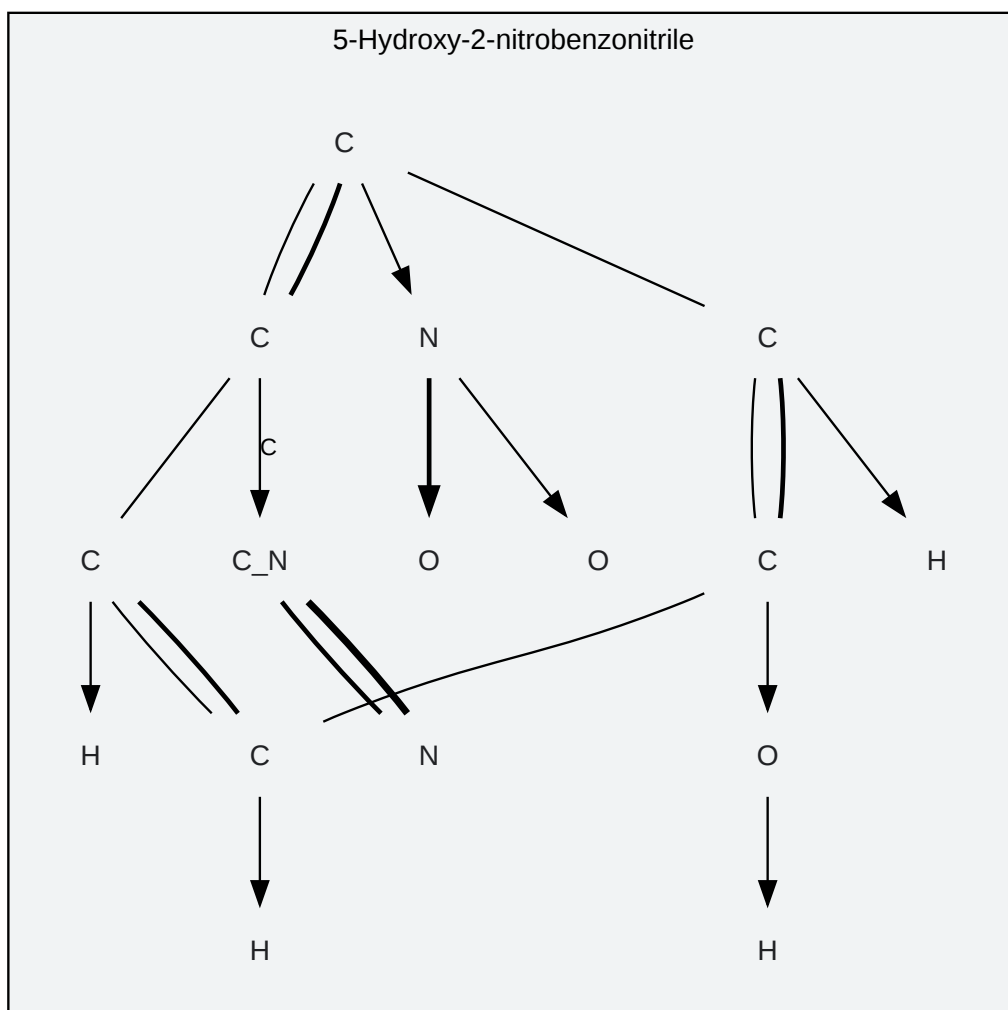
5-Hydroxy-2-nitrobenzonitrile is an aromatic compound featuring three key functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) group arranged on a benzene ring. This specific substitution pattern dictates its chemical reactivity and its unique spectral signature. Accurate characterization using orthogonal analytical techniques like NMR, IR, and MS is essential for verifying its identity, purity, and stability.

Compound Properties:

Property	Value	Source
Molecular Formula	C₇H₄N₂O₃	[1] [2]
Molecular Weight	164.12 g/mol	[1] [2]
CAS Number	13589-74-7	[1] [2]

| IUPAC Name | **5-hydroxy-2-nitrobenzonitrile** | [\[1\]](#) |

Below is the chemical structure of **5-Hydroxy-2-nitrobenzonitrile**, which forms the basis for all subsequent spectral predictions and interpretations.



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Caption: Molecular Structure of **5-Hydroxy-2-nitrobenzonitrile**.

Integrated Analytical Workflow

A robust characterization of a novel or synthesized compound follows a logical progression. The workflow below illustrates the synergistic use of MS, IR, and NMR to move from basic mass verification to detailed structural elucidation.

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can deduce the carbon-hydrogen framework.

^1H NMR Spectral Analysis

In ^1H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Predicted ^1H NMR Spectrum: The aromatic region of **5-Hydroxy-2-nitrobenzonitrile** is expected to show an AMX spin system for the three non-equivalent aromatic protons.

- H-6: This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded, appearing furthest downfield. It will be split by H-4 into a doublet.
- H-4: This proton is ortho to the nitrile group and meta to the nitro group. It will be split by H-3 and H-6, likely appearing as a doublet of doublets.
- H-3: This proton is ortho to the hydroxyl group and meta to the nitrile group. It will be split by H-4 into a doublet.
- -OH: The hydroxyl proton is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature.^[3] It typically appears as a broad singlet.

Data Summary: Predicted ^1H NMR Chemical Shifts

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)
H-6	8.2 - 8.4	d	J = ~2-3 Hz (meta)
H-4	7.6 - 7.8	dd	J = ~8-9 Hz (ortho), ~2-3 Hz (meta)
H-3	7.2 - 7.4	d	J = ~8-9 Hz (ortho)

| 5-OH | 5.0 - 11.0 | br s | N/A |

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Predicted ¹³C NMR Spectrum: The molecule has 7 distinct carbon atoms, and thus 7 signals are expected in the ¹³C NMR spectrum.

- C-CN (C-1): The carbon of the nitrile group typically appears around 115-120 ppm.
- C-NO₂ (C-2): The carbon attached to the nitro group is significantly deshielded, appearing around 145-150 ppm.
- C-OH (C-5): The carbon bearing the hydroxyl group is also deshielded, typically appearing in the 155-160 ppm range.
- Aromatic Carbons (C-3, C-4, C-6): These carbons will resonate in the typical aromatic region of 110-140 ppm, with their exact shifts influenced by the attached substituents.
- Quaternary Carbons (C-1, C-2, C-5): These carbons typically show lower intensity signals compared to protonated carbons.

Data Summary: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted δ (ppm)	Notes
C-5 (C-OH)	155 - 160	Deshielded by oxygen
C-2 (C-NO ₂)	145 - 150	Deshielded by nitro group
C-4	130 - 135	Aromatic CH
C-6	125 - 130	Aromatic CH
C-1 (quat.)	118 - 122	Quaternary carbon adjacent to CN
C-CN	115 - 120	Nitrile carbon

| C-3 | 110 - 115 | Aromatic CH, shielded by OH |

Experimental Protocol for NMR Data Acquisition

This protocol is based on standard methodologies for small molecule analysis in solution-state NMR.^[4]

- Sample Preparation: Accurately weigh 5-10 mg of **5-Hydroxy-2-nitrobenzonitrile** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400-600 MHz).
 - Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 25 °C).
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- ¹H NMR Acquisition:

- Apply a standard 90° pulse sequence.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
- Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (a 60s delay is recommended for quantitative analysis).[4]
- Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
 - Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), corresponding to its specific vibrational modes (e.g., stretching, bending).

Predicted IR Spectrum: The IR spectrum of **5-Hydroxy-2-nitrobenzonitrile** is expected to show strong, characteristic absorption bands for its three primary functional groups.

- **O-H Stretch:** A broad and strong absorption band between 3200-3600 cm^{-1} is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.^[5]
- **C \equiv N Stretch:** A sharp, intense peak is expected for the nitrile group. For aromatic nitriles, conjugation shifts this peak to a lower wavenumber, typically in the 2220-2240 cm^{-1} range.^[6]
- **NO₂ Stretches:** The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch around 1500-1570 cm^{-1} and a symmetric stretch around 1300-1370 cm^{-1} .
- **Aromatic C=C and C-H Stretches:** Multiple sharp peaks will appear in the 1400-1600 cm^{-1} region due to C=C bond stretching within the aromatic ring. Aromatic C-H stretches will be observed above 3000 cm^{-1} .

Data Summary: Characteristic IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
Hydroxyl (-OH)	O-H Stretch	3200 - 3600	Strong, Broad
Aromatic C-H	C-H Stretch	3000 - 3100	Medium, Sharp
Nitrile (-C \equiv N)	C \equiv N Stretch	2220 - 2240	Strong, Sharp
Aromatic Ring	C=C Stretch	1400 - 1600	Medium-Strong
Nitro (-NO ₂)	Asymmetric Stretch	1500 - 1570	Strong

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

- Sample Application: Place a small amount of the **5-Hydroxy-2-nitrobenzonitrile** powder directly onto the center of the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
- Spectrum Acquisition:
 - Collect the sample spectrum. A typical scanning range is 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.

Predicted Mass Spectrum: The molecular weight of **5-Hydroxy-2-nitrobenzonitrile** is 164.12 g/mol. [1] The high-resolution mass should be 164.0222 Da. In an EI mass spectrum, a peak corresponding to the molecular ion ($M^{+\cdot}$) is expected at $m/z = 164$.

Fragmentation Pathway: Aromatic compounds are relatively stable, so the molecular ion peak is often prominent. [7] Fragmentation is driven by the loss of stable neutral molecules or radicals.

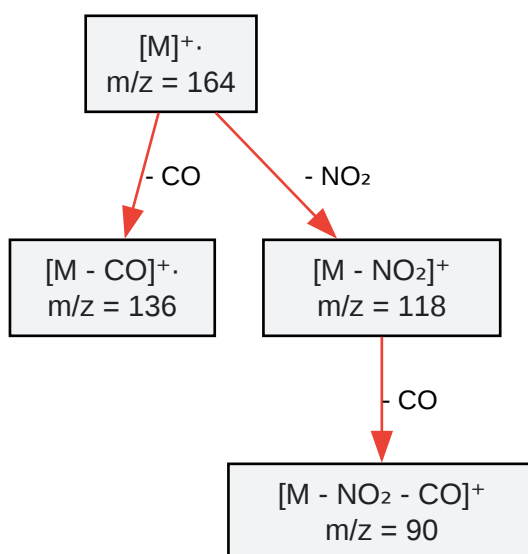
- Loss of NO_2 : A common fragmentation for nitroaromatics is the loss of the nitro group ($\cdot\text{NO}_2$, 46 Da), which would lead to a fragment ion at $m/z = 118$.
- Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide (CO , 28 Da) from the phenolic ring is a characteristic process, which would lead to a fragment at $m/z = 136$. [8]
- Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN , 27 Da).

Data Summary: Predicted Key Ions in EI Mass Spectrum

m/z	Proposed Fragment Identity	Notes
164	$[\text{C}_7\text{H}_4\text{N}_2\text{O}_3]^+$	Molecular Ion (M^+)
136	$[\text{M} - \text{CO}]^+$	Loss of carbon monoxide
118	$[\text{M} - \text{NO}_2]^+$	Loss of nitro group

| 90 | $[\text{M} - \text{NO}_2 - \text{CO}]^+$ | Subsequent loss of CO after NO_2 |

The proposed fragmentation pathway is visualized below.



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Caption: Proposed EI fragmentation pathway for **5-Hydroxy-2-nitrobenzonitrile**.

Experimental Protocol for GC-MS Data Acquisition

This protocol assumes the use of a Gas Chromatograph (GC) for sample introduction coupled to a Mass Spectrometer (MS) with an EI source.

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

- GC Method Setup:
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injection: Inject 1 μ L of the sample solution in split or splitless mode. Set the injector temperature to 250 $^{\circ}$ C.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at a low temperature (e.g., 70 $^{\circ}$ C), hold for 1-2 minutes, then ramp the temperature at 10-20 $^{\circ}$ C/min up to a final temperature of 280-300 $^{\circ}$ C.
- MS Method Setup:
 - Ion Source: Electron Ionization (EI) at the standard energy of 70 eV.^[9]
 - Source Temperature: Set to ~230 $^{\circ}$ C.
 - Mass Analyzer: Set to scan a mass range of m/z 40-400.
 - Detector: Allow for a solvent delay of 2-3 minutes to prevent filament damage.
- Data Analysis:
 - Identify the GC peak corresponding to the compound of interest.
 - Extract the mass spectrum from this peak.
 - Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. Compare the spectrum to a library database (e.g., NIST, Wiley) if available.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of **5-Hydroxy-2-nitrobenzonitrile**. NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of the atoms. IR spectroscopy confirms the presence of the key hydroxyl, nitrile, and nitro functional groups through their characteristic

vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation pattern consistent with the proposed structure. The protocols and interpretive frameworks presented in this guide offer a robust system for the validation of this compound, ensuring its suitability for downstream applications in research and development.

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